3-(Benzylamino)-2-fluoro-3-oxopropanoic acid
CAS No.: 1314398-16-7
Cat. No.: VC13683889
Molecular Formula: C10H10FNO3
Molecular Weight: 211.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314398-16-7 |
|---|---|
| Molecular Formula | C10H10FNO3 |
| Molecular Weight | 211.19 g/mol |
| IUPAC Name | 3-(benzylamino)-2-fluoro-3-oxopropanoic acid |
| Standard InChI | InChI=1S/C10H10FNO3/c11-8(10(14)15)9(13)12-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15) |
| Standard InChI Key | QVXMZBPCMZDNGR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C(C(=O)O)F |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(C(=O)O)F |
Introduction
Structural Characteristics and Molecular Identity
Core Chemical Architecture
The compound’s structure consists of three primary components:
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Fluorinated 3-oxopropanoic acid backbone: A three-carbon chain with a ketone group at position 3, a fluorine atom at position 2, and a carboxylic acid group at position 1 .
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Benzylamino substituent: A benzyl group (-CH₂C₆H₅) linked via an amine (-NH-) to the ketone-bearing carbon.
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Functional groups: The carboxylic acid (-COOH) and amine (-NH-) groups enable participation in hydrogen bonding and ionic interactions, while the fluorine atom influences electronic properties.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀FNO₃ | |
| Molecular Weight | 211.19 g/mol | |
| IUPAC Name | 3-(benzylamino)-2-fluoro-3-oxopropanoic acid | |
| SMILES | C1=CC=C(C=C1)CNC(=O)C(C(=O)O)F | |
| InChIKey | QVXMZBPCMZDNGR-UHFFFAOYSA-N |
Comparative Analysis with Related Compounds
The fluorinated 3-oxopropanoic acid moiety distinguishes this compound from non-fluorinated analogs like 3-oxopropanoic acid (CAS 926-61-4), which lacks the fluorine atom and benzylamino group . The addition of fluorine increases electronegativity and metabolic stability, while the benzyl group enhances lipophilicity, potentially improving membrane permeability.
Synthesis and Reaction Pathways
General Synthetic Strategy
Synthesis typically begins with 2-fluoro-3-oxopropanoic acid (CID 14050991) , which undergoes sequential modifications:
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Amidation: Reaction with benzylamine introduces the benzylamino group via nucleophilic attack on the ketone carbonyl, forming a Schiff base intermediate.
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Acid Stabilization: The carboxylic acid group remains protected or deprotected depending on reaction conditions, often using polar solvents (e.g., DMF or THF) under reflux.
Key Reaction Conditions
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Temperature: 80–100°C under reflux to drive amide formation.
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Catalysts: Acid or base catalysts (e.g., pyridine or HCl) may accelerate Schiff base formation.
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Purification: Chromatography or recrystallization isolates the product.
Mechanistic Insights
The amine group of benzylamine attacks the electrophilic carbonyl carbon of 2-fluoro-3-oxopropanoic acid, followed by proton transfer and dehydration to form the imine (Schiff base). Subsequent tautomerization stabilizes the amide linkage. Fluorine’s electron-withdrawing effect polarizes the carbonyl, enhancing reactivity toward nucleophiles .
Physicochemical Properties
Experimental and Predicted Properties
While specific experimental data (e.g., melting point) are unavailable, computational predictions and analog comparisons provide insights:
Table 2: Physicochemical Profile
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid and amine groups.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.
Biological Activity and Hypothesized Mechanisms
Fluorine’s Role in Bioactivity
Fluorine’s electronegativity and small atomic radius enhance binding affinity to biological targets by:
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Strengthening hydrogen bonds with enzymes or receptors.
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Increasing metabolic stability by resisting oxidative degradation.
Table 3: Comparative Bioactivity of Fluorinated Compounds
Future Research Directions
Mechanistic Studies
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Target Identification: Screen against bacterial enzymes (e.g., Mur ligases) to validate antimicrobial hypotheses.
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In Vitro Assays: Measure MIC (Minimum Inhibitory Concentration) against Gram-positive and Gram-negative strains.
Structural Optimization
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